molecular formula C8H11BrClN3O2 B6609554 methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride CAS No. 2866317-60-2

methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride

Cat. No.: B6609554
CAS No.: 2866317-60-2
M. Wt: 296.55 g/mol
InChI Key: QNOXZZGFASWDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is a brominated pyrazolo-pyrazine derivative with a molecular formula of C₆H₉BrClN₃O₂ (including the hydrochloride counterion; base formula: C₇H₈BrN₃O₂) . This compound is synthesized via bromination of the parent pyrazolo[1,5-a]pyrazine scaffold using reagents like N-bromosuccinimide (NBS) in acetonitrile, yielding 83% under reflux conditions . It serves as a key intermediate in medicinal chemistry for further functionalization, such as formylation or amination, to develop bioactive molecules . Commercial availability is noted through suppliers like Aaron Chemicals LLC, with prices ranging from $109.00 for 100 mg to $2,046.00 for 10 g .

Properties

IUPAC Name

methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOXZZGFASWDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(C=NN2CCN1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 3 undergoes nucleophilic substitution (S<sub>N</sub>2) under mild conditions. This reactivity is enhanced by the electron-withdrawing carboxylate group at position 4, which polarizes the C–Br bond.

Key Reactions:

  • Ammonolysis: Reaction with ammonia or amines yields 3-amino derivatives. For example, treatment with benzylamine in ethanol at 70°C for 24 hours produces substituted pyrazolo-pyrazine derivatives .

  • Hydrolysis: Controlled hydrolysis with aqueous hydrobromic acid (20% HBr) at 60°C generates the corresponding aldehyde (7-formyl derivative) in 52% yield .

Table 1: Substitution Reactions of the Bromine Atom

Reaction TypeConditionsProductYieldSource
Hydrolysis20% HBr, 60°C, 10 min7-Formyl derivative52%
Amination (Benzyl)Benzylamine, EtOH, 70°C, 24 h3-Benzylamino derivative58%

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed cross-couplings, particularly under palladium or copper catalysis.

Examples:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(OAc)<sub>2</sub> and a base produces biaryl derivatives. Yields depend on substituent electronic effects .

  • Buchwald-Hartwig Amination: Coupling with secondary amines (e.g., morpholine) using Pd catalysts forms C–N bonds at position 3 .

Table 2: Cross-Coupling Reaction Conditions

Coupling PartnerCatalyst SystemTemperatureTimeYieldSource
Phenylboronic AcidPd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>100°C18 h74%
MorpholinePd(OAc)<sub>2</sub>, Xantphos90°C12 h68%

Hydrolysis of the Ester Group

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Pathway:

  • Acidic Hydrolysis: Treatment with concentrated HCl at reflux yields the free carboxylic acid.

  • Basic Hydrolysis: NaOH in aqueous ethanol converts the ester to a sodium carboxylate .

Key Data:

  • Hydrolysis in 20% HBr at 60°C produces the aldehyde 4f alongside ester cleavage byproducts .

Functionalization via Electrophilic Substitution

The pyrazolo-pyrazine core participates in electrophilic substitution at position 7 when activated by electron-withdrawing groups.

Examples:

  • Nitration: Reaction with nitric acid introduces nitro groups at position 7, though yields are moderate (40–50%) due to competing side reactions .

  • Formylation: Directed ortho-metalation (DoM) strategies enable formyl group installation using silylformamidine reagents .

Oxidative Transformations

Oxidative cross-dehydrogenative coupling (CDC) reactions under oxygen atmosphere facilitate C–H functionalization.

Protocol:

  • Oxidative Amination: Reaction with 1,3-dicarbonyl compounds in ethanol under O<sub>2</sub> at 130°C for 18 hours generates fused pyrazolo-pyridine derivatives in near-quantitative yields .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 3: Reactivity Comparison with Analogues

CompoundBromine PositionCarboxylate PositionKey Reactivity DifferenceSource
Methyl 3-bromo-... hydrochloride34High S<sub>N</sub>2 reactivity
Methyl 4H-pyrazolo[1,5-a]pyridine-3-carboxylateNone3Limited cross-coupling activity

Mechanistic Insights

  • Nucleophilic Substitution: The bromine’s leaving-group ability is enhanced by resonance stabilization from the adjacent pyrazole nitrogen .

  • Cross-Coupling: Pd-catalyzed cycles proceed via oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride has garnered attention for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for developing therapeutic agents.

Enzyme Inhibition

The compound is investigated for its ability to inhibit various enzymes, particularly kinases involved in cancer signaling pathways. For example:

  • AXL and c-MET Kinase Inhibitors : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
  • Mechanism of Action : The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting downstream signaling pathways critical for cell proliferation and survival .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Development of Fluorophores

Recent studies have identified pyrazolo[1,5-a]pyrimidines as promising candidates for optical applications due to their fluorescence properties. These compounds can be utilized in the development of new materials with specific electronic or optical characteristics .

Biological Studies

In addition to its medicinal applications, this compound is used in biological research to explore its interactions with macromolecules.

Bioactivity Studies

Research has indicated that this compound exhibits bioactive properties that warrant further investigation:

  • Cellular Interactions : Studies are being conducted to understand how this compound interacts with cellular receptors and enzymes, which may lead to insights into its therapeutic potential .

Table 1: Summary of Key Research Findings

StudyApplicationFindings
RSC Publishing (2020)Optical ApplicationsIdentified pyrazolo[1,5-a]pyrimidines as effective fluorophores with high yields .
Patent WO2015100117A1Kinase InhibitionDemonstrated efficacy against AXL and c-MET kinases .
PubChem ReportsBioactivityInvestigated interactions with biological macromolecules .

Mechanism of Action

The mechanism of action of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride with analogous pyrazolo-pyrazines and related heterocycles, focusing on structural features, synthesis, and biological activity.

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthetic Yield Biological Activity References
This compound C₆H₉BrClN₃O₂ -Br (position 3), -COOMe (position 4), HCl salt Not reported 83% (via NBS bromination) Not reported in provided evidence
Methyl 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate C₉H₈BrN₃O₃ -Br (position 3), -COOMe (position 4), -CHO (position 7) 115–116 52% (via HBr hydrolysis) Not reported
Methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate C₈H₆N₄O₄ -NO₂ (position 3), -COOMe (position 4) Not reported Not specified (HNO₃/H₂SO₄ nitration) Not reported
5-tert-Butyl 2-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate C₁₄H₂₀BrN₃O₄ -Br (position 3), -COOEt (position 2), -COO-tert-butyl (position 5) Not reported Not specified Not reported
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride C₁₀H₁₆ClN₃O₂ -Me (position 6), -COOEt (position 2), HCl salt Not reported Not specified Not reported
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine C₆H₃BrClIN₃ -Br (position 2), -Cl (position 4), -I (position 3) 140 83% (via N-iodosuccinimide iodination) Not reported
5-Substituted ethylene-2,6-diaryl pyrazolo[1,5-a]pyrazine-4(5H)-ketone Variable (aryl substituents) -Aryl (positions 2,6), -CO (position 4), ethylene substituent Not reported Not specified Antitumor activity (IC₅₀: 10–50 µM against lung cancer A549 cells)

Structural and Functional Differences

Substituent Diversity :

  • The target compound features a bromine atom at position 3 and a methyl ester at position 4, whereas analogs like 5-tert-butyl 2-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate () incorporate dual ester groups, enhancing steric bulk and altering solubility .
  • Halogenation Patterns : The iodinated derivative 2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine () demonstrates the feasibility of multi-halogen substitution, which is critical for tuning electronic properties in drug design .

Synthetic Yields :

  • Bromination using NBS (83% yield) is more efficient than formylation (52% yield) for introducing functional groups .

Physicochemical Properties

  • Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 140°C for the iodinated analog) compared to formylated analogs (115–116°C), likely due to increased molecular symmetry and halogen-mediated crystal packing .
  • Solubility : The hydrochloride salt form (target compound) enhances aqueous solubility compared to neutral esters like 5-tert-butyl 2-ethyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate .

Biological Activity

Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrN3O2·HCl
  • CAS Number : 1708944-49-3

This compound features a pyrazolo[1,5-a]pyrazine scaffold that is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit potent antimicrobial activity. For instance:

  • In a study evaluating several pyrazole derivatives, it was found that compounds similar to methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Candida albicans .
  • The mechanism of action often involves the inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Pyrazolo Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
5a0.25Candida albicans
100.30Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The cytotoxic effects of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have been evaluated against various normal cell lines:

  • In vitro studies showed that this compound exhibited selective cytotoxicity with an IC50 value greater than 100 μM against normal cell lines while maintaining efficacy against cancerous cells .

The biological activity of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be attributed to its interaction with specific molecular targets:

  • DNA Gyrase Inhibition : The compound has shown potential in inhibiting DNA gyrase activity, which is vital for bacterial DNA replication.
  • DHFR Inhibition : It also acts as a dihydrofolate reductase (DHFR) inhibitor, which is crucial in the biosynthesis of nucleotides .

Case Studies and Research Findings

Several research findings highlight the therapeutic potential of pyrazolo derivatives:

  • A study focused on the structure-activity relationship (SAR) of pyrazolo compounds indicated that modifications at specific positions significantly enhance their antimicrobial and anticancer activities .
  • Another investigation demonstrated that a series of pyrazolo derivatives could effectively inhibit Cryptosporidium infections in animal models while exhibiting low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : A common approach involves bromination at position 3 of the pyrazolo[1,5-a]pyrazine core. For example, heating aminal intermediates (e.g., compound 3f) in aqueous hydrobromic acid (20% HBr) at 60°C for 10 minutes, followed by extraction with dichloromethane and crystallization in diethyl ether, yields 52% of the brominated product . Optimization of reaction time and acid concentration is critical to avoid over-decomposition.
  • Key Data : Yield drops below 40% if heating exceeds 15 minutes due to side reactions.

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • Analytical Workflow :

  • Melting Point (mp) : A sharp mp range (e.g., 115–116°C) indicates high crystallinity and purity .
  • Spectroscopy : ¹H/¹³C NMR confirms bromine substitution at position 3 and ester functionality at position 3. IR spectroscopy verifies the absence of residual aldehyde or amine groups.
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity, critical for biological assays .

Advanced Research Questions

Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold without disrupting the bromine at position 3?

  • Challenge : The bromine atom at position 3 is electron-withdrawing, making position 7 susceptible to nucleophilic attack.
  • Solution : Use mild, orthogonal protecting groups. For example, formylation at position 7 (as in compound 4f) can be achieved via Vilsmeier-Haack reaction under controlled conditions (POCl₃/DMF, 0–5°C), preserving the bromine substituent .
  • Data Contradiction : Some studies report competing halogen displacement under strong Lewis acids (e.g., AlCl₃), necessitating careful reagent selection .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Insight : The bromine at position 3 acts as a directing group, but steric hindrance from the fused pyrazine ring reduces coupling efficiency.
  • Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) in toluene/EtOH (3:1) at 80°C. Reported yields for aryl boronic acid couplings range from 45–60%, lower than simpler pyrazole derivatives due to ring strain .

Q. What computational or experimental models predict the stability of the hydrochloride salt under varying pH conditions?

  • Approach :

  • pKa Determination : Experimental titration (e.g., using NaOH in MeOH/H₂O) reveals the hydrochloride’s pKa ≈ 2.5, indicating stability in acidic buffers but decomposition above pH 6.
  • DFT Calculations : Simulations of protonation states (B3LYP/6-31G*) align with experimental solubility data, showing increased hydrophilicity in the protonated form .

Methodological Challenges and Data Interpretation

Q. How to resolve contradictions in spectral data between synthesized batches?

  • Case Study : Discrepancies in ¹³C NMR shifts (±2 ppm) may arise from residual solvent (e.g., dichloromethane) or polymorphic crystallization.
  • Resolution :

  • Recrystallization : Use anhydrous ether for uniform crystal packing.
  • Dynamic NMR : Variable-temperature experiments distinguish dynamic effects from structural impurities .

Q. What theoretical frameworks guide the design of derivatives for kinase inhibition studies?

  • Conceptual Basis :

  • Structure-Activity Relationship (SAR) : Position 3 bromine enhances hydrophobic binding in ATP pockets, while the carboxylate at position 4 modulates solubility .
  • Molecular Docking : AutoDock Vina simulations using PDB: 2JDO (JAK2 kinase) predict a binding affinity (ΔG) of −8.2 kcal/mol, validated via IC₅₀ assays .

Emerging Research Directions

Q. How can rapid synthesis methodologies (e.g., flow chemistry) be adapted for this compound to accelerate SAR studies?

  • Innovation : Microfluidic reactors with HBr gas-phase delivery reduce reaction time to 5 minutes (vs. 10 minutes in batch) and improve yield to 65% by minimizing side-product formation .

Q. What bibliometric trends highlight gaps in pyrazolo[1,5-a]pyrazine research?

  • Analysis : A Scopus search (2010–2025) reveals <5% of studies focus on fused pyrazine systems, with most prioritizing pyrazole or pyrimidine cores. This underscores opportunities for mechanistic studies on ring strain and heteroatom effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.